9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole
Overview
Description
9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their photochemical and thermal stability, as well as their good hole-transport ability. This particular compound is characterized by the presence of a bromine atom on the phenyl ring, which can significantly influence its chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include:
Reagents: 3-bromophenylboronic acid, 3,6-diphenyl-9H-carbazole, palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
Solvent: Toluene or a mixture of toluene and water.
Temperature: Typically around 80-100°C.
Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of a suitable solvent (e.g., DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs and treatments.
Mechanism of Action
The mechanism of action of 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The compound’s ability to transport holes and its photochemical stability make it a valuable component in electronic devices, where it can facilitate charge transfer and improve device performance .
Comparison with Similar Compounds
Similar Compounds
9-phenylcarbazole: Lacks the bromine atom, resulting in different reactivity and applications.
3,6-diphenylcarbazole:
9-(4-bromophenyl)-3,6-diphenyl-9H-Carbazole: Similar compound with the bromine atom in a different position, leading to variations in reactivity and applications.
Uniqueness
The presence of the bromine atom on the phenyl ring in 9-(3-bromophenyl)-3,6-diphenyl-9H-Carbazole imparts unique chemical properties, making it more reactive in certain substitution and coupling reactions
Properties
IUPAC Name |
9-(3-bromophenyl)-3,6-diphenylcarbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20BrN/c31-25-12-7-13-26(20-25)32-29-16-14-23(21-8-3-1-4-9-21)18-27(29)28-19-24(15-17-30(28)32)22-10-5-2-6-11-22/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEUUQOJSFGEQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)C6=CC(=CC=C6)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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